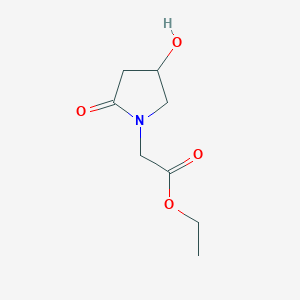
Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Cat. No. B144351
Key on ui cas rn:
62613-81-4
M. Wt: 187.19 g/mol
InChI Key: YDBONCLBTWFUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04629797
Procedure details


A solution of 7.1 g ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate obtained in Example 12, in 7.1 ml ammonia solution (d25 =0.90) is stirred at ambient temperature for 15 h. It is then diluted with 140 ml acetone and the mixture is stirred at ambient temperature until the gum that precipitates solidifies into white crystals. On filtering in vacuo and drying, 4-hydroxy-2-oxo-1-pyrrolidineacetamide is obtained, m.p. 160°-162° C.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8](OCC)=[O:9])[C:4](=[O:13])[CH2:3]1.[NH3:14]>CC(C)=O>[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:14])=[O:9])[C:4](=[O:13])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CC(N(C1)CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at ambient temperature until the gum
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
On filtering in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1CC(N(C1)CC(=O)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
